

In Vivo Effects of CH-275 (Entinostat/MS-275) Administration: A Technical Guide

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Compound of Interest		
Compound Name:	CH 275	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-275, also known as Entinostat or MS-275, is a synthetic benzamide derivative that acts as a potent and selective inhibitor of Class I histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, CH-275 alters chromatin structure, leading to the transcriptional activation of various genes involved in critical cellular processes. This mechanism underlies its significant in vivo antitumor activity, which has been observed across a range of hematologic and solid tumors. This technical guide provides an in-depth overview of the in vivo effects of CH-275 administration, with a focus on its therapeutic efficacy, underlying molecular mechanisms, and immunomodulatory properties. The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

The primary mechanism of CH-275 is the inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3. This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes. A key target of this transcriptional activation is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). The upregulation of p21 plays a crucial role in the antiproliferative effects of CH-275 by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2] At higher



concentrations, CH-275 can also induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[3][4]

Antitumor Efficacy in Preclinical Models

CH-275 has demonstrated significant antitumor activity in various in vivo xenograft models. The oral administration of CH-275 has been shown to inhibit the growth of established tumors with minimal side effects.[5]

Quantitative Data on In Vivo Antitumor Effects



Tumor Type	Animal Model	CH-275 Dosage and Administration	Outcome	Reference
Pediatric Solid Tumors (Neuroblastoma, Ewing's Sarcoma, Undifferentiated Sarcoma)	Orthotopic Murine Xenografts	Oral	Inhibition of established tumor growth	[5]
Hepatocellular Carcinoma (HCC)	Xenograft Mouse Model	Not specified	Significant reduction in tumor size and proliferation (Ki- 67 staining)	[2]
Prostate Carcinoma (DU- 145)	Xenograft Model	Injections every 12 hours (4 doses) followed by radiation	Greater than additive inhibition of tumor growth when combined with radiation	[6]
Breast Cancer (MDA-MB-468)	Orthotopic Nude Mice	Intravenous, 4 times during the first 3 weeks	Sensitized TRAIL-resistant xenografts, inducing apoptosis and inhibiting tumor growth, angiogenesis, and metastasis	[7]
Diet-Induced Obesity	Diet-Induced Obese (DIO) Mice	5 mg/kg, every alternate day for 7 weeks (in combination with liraglutide)	Significant decrease in body weight gain	[8]



Traumatic Brain Injury

Adult Rats
Adult Rats
Injury

Improved

cognitive

performance and
once daily for 7
reduced
days
neuronal
degeneration

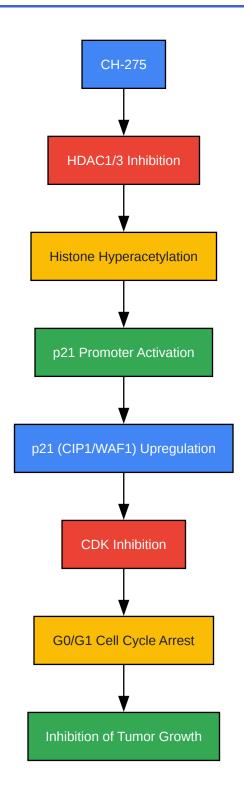
Signaling Pathways Modulated by CH-275

The in vivo effects of CH-275 are mediated through the modulation of several key signaling pathways.

p21-Mediated Cell Cycle Arrest

A primary effect of CH-275 is the induction of the cyclin-dependent kinase inhibitor p21.[10] This is achieved through enhanced histone acetylation around the p21 promoter, leading to its transcriptional activation.[10][11] The upregulation of p21 results in cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][12]





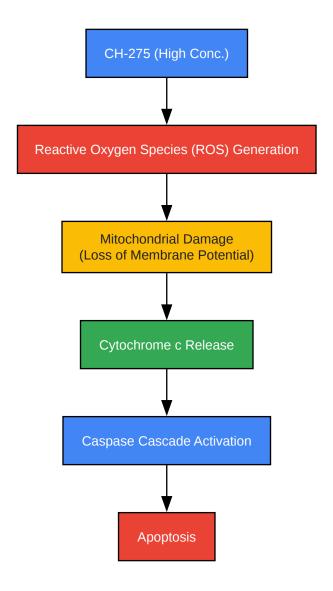
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Caption: CH-275 induced p21-mediated cell cycle arrest pathway.

ROS-Mediated Apoptosis



At higher concentrations, CH-275 induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[3][4] This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[3][4][13]



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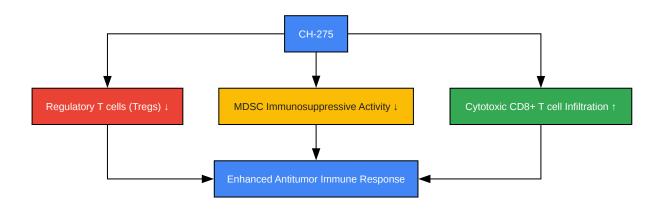
Caption: ROS-mediated apoptotic pathway induced by CH-275.

Immunomodulatory Effects

CH-275 has been shown to possess significant immunomodulatory properties, enhancing antitumor immune responses.[14][15] It can increase the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment while decreasing the population of immunosuppressive



regulatory T cells (Tregs).[15] Furthermore, CH-275 can diminish the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs).[15]



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Caption: Immunomodulatory effects of CH-275 on the tumor microenvironment.

Experimental Protocols In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the antitumor efficacy of CH-275 in a xenograft mouse model.

- Cell Culture: Culture the desired human tumor cell line (e.g., HCC, pediatric solid tumor) under standard conditions.
- Animal Model: Use immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer CH-275 orally or via intraperitoneal injection at the



desired dose and schedule.[2][5] The control group should receive a vehicle control.

- Data Collection: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting for histone acetylation).



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Caption: Experimental workflow for an in vivo tumor xenograft study.

Histone Acetylation Assay (Western Blot)

This protocol describes the detection of histone hyperacetylation in tumor tissue from CH-275-treated animals.

- Tissue Lysis: Homogenize excised tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDSpolyacrylamide gel.
- Western Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use an antibody against total histone H3 or H4 as a loading control.

Conclusion

CH-275 (Entinostat/MS-275) demonstrates potent in vivo antitumor effects across a variety of cancer models. Its primary mechanism of action involves the inhibition of Class I HDACs, leading to p21-mediated cell cycle arrest and, at higher doses, ROS-induced apoptosis. Furthermore, its ability to modulate the tumor immune microenvironment by enhancing cytotoxic T cell activity and reducing immunosuppressive cell populations highlights its potential as a multifaceted anticancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of CH-275 as a therapeutic agent in oncology.

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